1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Peptide Nucleic Acids Solid-Phase Synthesis Regioselectivity

Supply of regiospecific Fmoc-diamines for SPPS/PNA often suffers from isomer contamination. 1-N-Fmoc-2-methylpropane-1,2-diamine HCl (CAS 2147588-17-6) eliminates this uncertainty: • 1-N-Fmoc on primary amine; sterically hindered tertiary amine (C2) free for orthogonal coupling • Geminal dimethyl branching modulates backbone conformation-acyclic alternative to cyclopentane-constrained PNA systems • Continuous flow synthesis validated (45-91% yield, 1.2-3.6 g/h) Documented purity; available for global dispatch.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
Cat. No. B8179563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Molecular FormulaC19H23ClN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
InChIInChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H
InChIKeyTXNYUELXDCWLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Fmoc-2-methylpropane-1,2-diamine HCl Technical Baseline


1-N-Fmoc-2-methylpropane-1,2-diamine HCl (CAS: 2147588-17-6) is a Fmoc-protected geminal-branched diamine building block used in solid-phase peptide synthesis (SPPS) and peptide nucleic acid (PNA) chemistry . The compound consists of a 2-methylpropane-1,2-diamine backbone with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the primary amine at the 1-position, leaving the tertiary amine at the 2-position as a branching point for further functionalization . The hydrochloride salt form enhances solubility in polar solvents and provides solid-state stability [1]. Its molecular formula is C19H23ClN2O2 with a molecular weight of 346.8 g/mol .

Workflow Solid-phase peptide synthesis and PNA chemistry building block
Branching Geminal dimethyl at C2 provides sterically hindered tertiary amine
Form HCl salt for enhanced polar solvent solubility and solid-state stability

Generic Substitution Risks: 1-N-Fmoc-2-methylpropane-1,2-diamine HCl


Fmoc-protected diamines with the same molecular formula and backbone length cannot be assumed to be functionally interchangeable without explicit validation. The position of the Fmoc protecting group on the diamine backbone directly determines the steric accessibility of the unprotected amine, the regioselectivity of subsequent coupling reactions, and the overall molecular architecture of the final construct . The 2-methyl substitution at the C2 position introduces geminal branching that alters the conformational flexibility and steric environment around the unprotected tertiary amine relative to linear or unbranched analogs [1]. Attempting to substitute this compound with the 2-N-Fmoc regioisomer (CAS 2147549-90-2), N-Fmoc-ethylenediamine, or chiral 1-N-Fmoc-propane-1,2-diamine analogs without re-optimization will predictably alter coupling kinetics, yield profiles, and the three-dimensional presentation of downstream functional groups.

Regioisomer mismatch

The 2-N-Fmoc regioisomer (CAS 2147549-90-2) places Fmoc on the tertiary amine, altering coupling site availability and regiospecificity.

Backbone branching divergence

Linear Fmoc-diamines or chiral monomethyl analogs lack the geminal dimethyl tertiary amine, changing steric environment and coupling kinetics.

Conformational restriction not interchangeable

Cyclic constrained PNA backbones (tcypPNA) impose rigid geometry; geminal branching provides acyclic steric control that may not substitute directly.

Differentiation Evidence: 1-N-Fmoc-2-methylpropane-1,2-diamine HCl


Regioisomeric Position: 1-N-Fmoc vs. 2-N-Fmoc

The primary differentiation for procurement is regioisomeric: the Fmoc group on 1-N-Fmoc-2-methylpropane-1,2-diamine HCl (CAS 2147588-17-6) is attached to the primary amine at the 1-position, leaving the tertiary amine at the 2-position as a free branching point . In the 2-N-Fmoc regioisomer (CAS 2147549-90-2), the Fmoc group is attached to the tertiary amine at the 2-position, leaving the primary amine at the 1-position available for coupling [1]. These two compounds are distinct CAS-indexed entities with identical molecular formulas (C19H23ClN2O2) but fundamentally different connectivity and chemical behavior [2].

Regioisomer Identity
Head-to-head
Target: Fmoc on 1-position primary amine (CAS 2147588-17-6); Comparator: Fmoc on 2-position tertiary amine (CAS 2147549-90-2)
Regioisomeric mismatch leads to coupling at unintended amine and synthesis failure.
Verify CAS before procurement to avoid regioisomer error.
Peptide Nucleic Acids Solid-Phase Synthesis Regioselectivity

Geminal Branching vs. Linear Backbone

The 2-methyl substitution on 1-N-Fmoc-2-methylpropane-1,2-diamine HCl introduces geminal branching at the C2 position, creating a tertiary amine center that is sterically hindered relative to linear primary amines [1]. In contrast, N-Fmoc-ethylenediamine and other linear Fmoc-protected diamines (e.g., N-Fmoc-1,6-hexanediamine) possess a primary amine as the unprotected functional group . The gem-dimethyl substitution pattern is structurally distinct from the chiral 2-substituted analogs such as (R)-1-N-Fmoc-propane-1,2-diamine HCl, which contains a single methyl group at the chiral center rather than the geminal dimethyl configuration [2].

Backbone Branching
Class-level
Geminal dimethyl at C2 (tertiary amine); linear analogs have primary amine; monomethyl chiral analog has secondary amine.
Tertiary amine alters steric constraints and reactivity in subsequent couplings.
Backbone architecture defines regioselectivity and conformational flexibility.
Solid-Phase Peptide Synthesis Conformational Restriction Gem-Diamine

Continuous Flow Synthesis of Fmoc-Protected Diamines

Monoprotected aliphatic diamines, including N-Fmoc-protected derivatives analogous to 1-N-Fmoc-2-methylpropane-1,2-diamine HCl, have been synthesized via continuous flow methods with reported yields of 45–91% across a series of 21 examples [1]. The flow-mediated approach using a 0.5 mm diameter PTFE tubular flow reactor achieved productivity indexes of 1.2–3.6 g/h for N-Fmoc-protected compounds, demonstrating scalable access to this class of building blocks [2].

Flow Synthesis Scalability
Class-level
Class-level yields 45–91% and productivity 1.2–3.6 g/h via continuous flow.
Supports reliable commercial access for multi-gram research procurement.
No compound-specific data; class-level benchmark only.
Flow Chemistry Continuous Synthesis Process Optimization

Fmoc-Diamines in Conformationally Restricted PNA Monomers

Fmoc-protected diamine backbones are established intermediates in the synthesis of conformationally restricted peptide nucleic acid (PNA) monomers [1]. A general synthetic strategy for Fmoc-protected (S,S)-trans-cyclopentane diamine monomers enabled the preparation of tcypPNA monomers with each nucleobase in sufficient quantity and purity for SPPS, with successful incorporation into 10-residue PNA oligomers using standard Fmoc chemistry [2]. While 1-N-Fmoc-2-methylpropane-1,2-diamine HCl is not a cyclopentane-constrained analog, the geminal branching at C2 offers a distinct mode of backbone restriction—steric rather than cyclic—that may confer differential conformational properties.

PNA Backbone Constraint
Class-level
Acyclic geminal-branched diamine vs. cyclic (S,S)-trans-cyclopentane diamine tcypPNA.
Provides acyclic alternative for modulating PNA backbone conformation.
Nucleic acid binding differences require empirical validation.
Peptide Nucleic Acids Conformational Restriction Nucleic Acid Recognition

Bis-Protected Diamine Purification for Long PNA

Patent literature describes the use of N-terminal bis-protected diamine amino acid moieties (e.g., bis-Fmoc-protected lysine) as purification handles that permit separation of fully elongated PNA oligomers from truncated or capped failure sequences [1]. This technology is particularly effective for longer PNA oligomers of greater than 18 residues in length, including tail-clamp PNA oligomers and those containing two or more unnatural nucleobases [2]. While 1-N-Fmoc-2-methylpropane-1,2-diamine HCl is monoprotected, it can serve as a precursor for bis-protected constructs or as a diamine building block in analogous purification strategies.

Purification Handle Potential
Supporting evidence
Monoprotected diamine can be bis-protected for purification; bis-Fmoc-lysine validated for >18-residue PNA.
May support development of novel bis-protected purification handles.
Requires additional protection step; chromatographic behavior to verify.
PNA Oligomer Purification Bis-Fmoc Protection Antisense Therapeutics

Application Scenarios: 1-N-Fmoc-2-methylpropane-1,2-diamine HCl


Sterically Hindered PNA Monomer Synthesis

The geminal dimethyl substitution at C2 provides a sterically hindered tertiary amine branching point that cannot be replicated with linear Fmoc-diamines (e.g., N-Fmoc-ethylenediamine) or chiral monomethyl analogs (e.g., (R)-1-N-Fmoc-propane-1,2-diamine HCl). This steric constraint may be leveraged to modulate the conformational flexibility of PNA backbones, offering an acyclic alternative to cyclopentane-constrained tcypPNA systems [1].

Orthogonal Protection via Tertiary Amine Branching

Unlike the 2-N-Fmoc regioisomer (CAS 2147549-90-2), this compound positions the Fmoc group on the primary amine, leaving the tertiary amine at C2 available for orthogonal functionalization. This regiochemistry is essential for multi-step syntheses requiring differential protection of amine functionalities, enabling sequential coupling reactions without protecting group interference .

Bis-Protected Diamine Purification Handles

This monoprotected diamine can serve as a precursor for constructing bis-protected purification handles for PNA oligomer synthesis. Patent-validated strategies using bis-protected diamine moieties enable efficient separation of full-length oligomers (>18 residues) from truncated sequences, and the geminal branching of this compound may offer distinct chromatographic behavior compared to lysine-based systems [2].

Continuous Flow Synthesis Optimization

The Fmoc-monoprotected diamine class has been demonstrated to be accessible via continuous flow methods with yields of 45–91% and productivity of 1.2–3.6 g/h [3]. Researchers procuring this compound for process development or scale-up studies can leverage these established flow chemistry parameters as a benchmark for reaction optimization.

Application
Selection Property
Validation Focus
Sterically hindered PNA monomer synthesis
Geminal dimethyl branching at C2 (acyclic steric constraint)
Conformational modulation vs. cyclic PNA backbones
Orthogonal protection via tertiary amine branching
Fmoc on 1-position primary amine; free tertiary amine at C2
Sequential coupling without protecting group interference
Bis-protected purification handle for PNA oligomers
Geminal-branched diamine scaffold for bis-protection
Chromatographic behavior vs. lysine-based systems
Continuous flow synthesis scale-up
Fmoc-monoprotected diamine class processability
Class-level productivity benchmarks for flow optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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